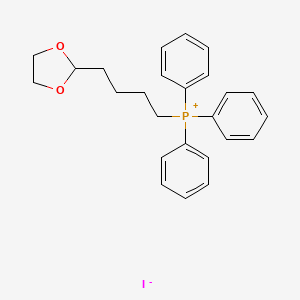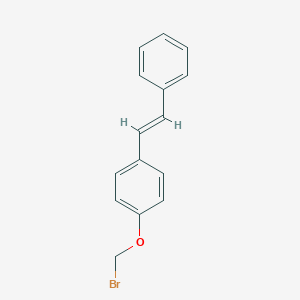
(1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone is a heterocyclic compound that features both an imidazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with imidazole in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole and pyridine rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which (1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1H-Imidazol-1-yl)(pyridin-2-yl)methanone: Lacks the methyl group on the pyridine ring.
(1H-Imidazol-1-yl)(4-methylpyridin-2-yl)methanone: Has the methyl group at a different position on the pyridine ring.
(1H-Imidazol-1-yl)(6-chloropyridin-2-yl)methanone: Contains a chlorine atom instead of a methyl group.
Uniqueness
(1H-Imidazol-1-yl)(6-methylpyridin-2-yl)methanone is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
imidazol-1-yl-(6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(12-8)10(14)13-6-5-11-7-13/h2-7H,1H3 |
InChIキー |
KIKXOVKRBMNKQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)






![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)



![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
